molecular formula C15H19N5 B2592136 4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 899394-35-5

4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2592136
CAS No.: 899394-35-5
M. Wt: 269.352
InChI Key: HCNOXYZKFMYAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a useful research compound. Its molecular formula is C15H19N5 and its molecular weight is 269.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-isopropyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is involved in the synthesis of various pyrazolo-pyrimidine derivatives, which have potential applications in medicinal chemistry and material science. For instance, El-Essawy (2010) reported the synthesis of various hydroxypyrido pyrazolo pyrimidine derivatives, showcasing the compound's versatility in forming different chemical structures (El-Essawy, 2010).

Biological Activities

  • The compound and its derivatives exhibit a range of biological activities. Titi et al. (2020) explored pyrazole derivatives for their potential antitumor, antifungal, and antibacterial activities, indicating the compound's relevance in developing pharmacologically active agents (Titi et al., 2020).
  • Hassaneen et al. (2019) investigated pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives for their cytotoxic and antimicrobial properties, highlighting the compound's utility in cancer and infection research (Hassaneen et al., 2019).

Pharmacological Applications

  • In pharmacology, pyrazolo[3,4-d]pyrimidines, a class to which the compound belongs, have been studied for various inhibitory activities. Aydin et al. (2021) synthesized derivatives to evaluate their inhibition properties against acetylcholinesterase and carbonic anhydrase, suggesting the compound's potential in developing treatments for related disorders (Aydin, Anil, & Demir, 2021).

Structural Analysis and Drug Design

  • The compound's derivatives have been structurally analyzed for designing new drugs. Harden et al. (1991) studied pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine for their adenosine receptor affinity, contributing to the design of receptor-targeted drugs (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Antifungal Applications

  • The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has also been linked to antimicrobial and antifungal activities. Rahmouni et al. (2014) reported the synthesis of these compounds and evaluated their antibacterial activity, demonstrating the compound's potential in developing new antimicrobial agents (Rahmouni et al., 2014).

Properties

IUPAC Name

4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-8(2)16-12-7-11(5)18-15-13-9(3)6-10(4)17-14(13)19-20(12)15/h6-8,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNOXYZKFMYAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.